1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea

Medicinal Chemistry Structure-Activity Relationship Benzothiazole

This 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea (CAS 476281-23-9, MW 331.8) features a novel 4,6-dimethyl substitution on the benzothiazole core, absent in foundational Paget et al. studies. The distinct steric and electronic profile makes it ideal as a pharmacophore tool for SUMO1 degrader SAR (vs. 6-cyano lead HB007), or as a matched negative control for antiviral/immunosuppressive assays. Buyers benefit from assured batch-to-batch purity and comprehensive characterization data. For in‑depth biological profiling, researchers must independently validate target selectivity and antiproliferative activity in relevant cell lines (e.g., glioblastoma, colon, lung cancer) before in‑vivo use.

Molecular Formula C16H14ClN3OS
Molecular Weight 331.82
CAS No. 476281-23-9
Cat. No. B2888695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea
CAS476281-23-9
Molecular FormulaC16H14ClN3OS
Molecular Weight331.82
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C
InChIInChI=1S/C16H14ClN3OS/c1-9-6-10(2)14-13(7-9)22-16(19-14)20-15(21)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H2,18,19,20,21)
InChIKeyGYMPDGZDEZDQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea: Procurement-Relevant Chemical Profile


1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea (CAS 476281-23-9) is a synthetic small-molecule urea derivative (C16H14ClN3OS, MW 331.8) . It belongs to the broader class of benzothiazolyl ureas, a family historically investigated for immunosuppressive and antiviral properties [1]. Recent patent activity has identified certain benzothiazolyl ureas as SUMO1 protein degraders with potential anticancer applications [2]. The compound's structural distinction lies in its 4,6-dimethyl substitution pattern on the benzothiazole core combined with a 3-chlorophenyl group, differentiating it from other halogenated or alkoxy-substituted analogs commonly explored in medicinal chemistry campaigns.

Why Generic Benzothiazolyl Urea Substitution Fails for 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea


Benzothiazolyl ureas are not functionally interchangeable. Early medicinal chemistry efforts demonstrated that minor substituent variations on the benzothiazole and phenyl rings produce divergent immunosuppressive and antiviral potency profiles [1]. In the SUMO1 degradation mechanism described in patent literature, the benzothiazolyl urea scaffold acts as a pharmacophore where specific substituents are critical for inducing selective ubiquitination and proteasomal degradation of SUMO1 over SUMO2/3 [2]. The 4,6-dimethyl substitution on the benzothiazole ring of this compound alters steric bulk, lipophilicity, and hydrogen-bonding capacity relative to unsubstituted, mono-methyl, or alkoxy-substituted analogs . Consequently, biological activity, selectivity, and physicochemical properties cannot be assumed to transfer across close structural neighbors without empirical verification.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea vs. Close Analogs


Structural Differentiation: 4,6-Dimethyl Substitution vs. Unsubstituted and 6-Alkoxy Benzothiazolyl Urea Analogs

The 4,6-dimethylbenzothiazole core distinguishes this compound from the prototypical unsubstituted benzothiazole analog (N-(1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea) and the 6-ethoxy analog found in patent literature [1]. The dual methyl groups increase calculated lipophilicity (cLogP) and steric bulk relative to unsubstituted or mono-substituted variants, which is known to modulate membrane permeability and target binding within the benzothiazolyl urea pharmacophore class [2]. In the historical series by Paget et al., benzothiazolyl urea antiviral activity was exquisitely sensitive to benzothiazole ring substitution pattern, with certain substituents conferring activity while closely related analogs were inactive [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole

Mechanistic Class Evidence: Benzothiazolyl Ureas as SUMO1 Degraders in Cancer

The patent family US20210115064 discloses benzothiazolyl urea compounds that selectively induce ubiquitination and degradation of SUMO1 protein while sparing SUMO2/3 [1]. The exemplified compound HB007 (N-(3-chlorophenyl)-N'-(6-cyano-2-benzothiazolyl)-urea) demonstrated in vivo tumor growth inhibition in colon and lung cancer models [1]. The target compound shares the 3-chlorophenyl urea motif with HB007 but substitutes the 6-cyano group with a 4,6-dimethyl arrangement. While direct comparative degradation efficiency data for the target compound are not publicly available, the patent teaches that benzothiazole ring substitution critically modulates SUMO1 degradation potency and selectivity [1].

Targeted Protein Degradation SUMO1 Anticancer

Physicochemical Property Differentiation: MW and Predicted Lipophilicity vs. Frentizole (6-Methoxy Analog)

The molecular weight of the target compound (331.8 g/mol) is comparable to frentizole (1-(6-methoxy-2-benzothiazolyl)-3-phenylurea, MW ~299.3 g/mol), a structurally related antiviral and immunosuppressive agent [1]. However, the replacement of the 6-methoxy group with 4,6-dimethyl groups and the addition of a 3-chloro substituent on the phenyl ring increase both molecular weight and predicted lipophilicity relative to frentizole. Frentizole's crystal structure [1] indicates that the urea linkage adopts a specific conformation influenced by intramolecular hydrogen bonding with the benzothiazole nitrogen; the 4,6-dimethyl substitution may perturb this conformation through steric effects, potentially altering target binding geometry.

Physicochemical Properties Drug-likeness Benzothiazole

Antiviral and Immunosuppressive Class Activity Context from Legacy Literature

The foundational 1969 study by Paget et al. established that benzothiazolyl ureas exhibit both immunosuppressive activity (measured by inhibition of mouse spleen lymphocyte response) and antiviral activity (against vaccinia virus in cell culture) [1]. The study reported that substitution on the benzothiazole ring dramatically modulated activity, with some compounds active at low micromolar concentrations while others were inactive [1]. The target compound was not included in this historical screen; however, the 4,6-dimethyl substitution pattern was not explored in that study, suggesting a structurally distinct region of chemical space within the class.

Antiviral Immunosuppression Historical SAR

Recommended Application Scenarios for 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea Based on Available Evidence


SUMO1 Degrader Probe Development in Oncology Research

Given the patent-class mechanistic context [1], this compound may serve as a starting point or comparator for structure-activity relationship (SAR) studies targeting SUMO1 degradation. Its 4,6-dimethyl substitution pattern provides a distinct steric and electronic profile relative to the 6-cyano lead HB007. Researchers should empirically evaluate SUMO1 vs. SUMO2/3 degradation selectivity and antiproliferative activity in glioblastoma, colon, or lung cancer cell lines before considering procurement for in vivo studies.

Chemical Probe for Benzothiazolyl Urea Pharmacophore Mapping

The compound fills a gap in publicly reported benzothiazolyl urea SAR by introducing the 4,6-dimethyl substitution on the benzothiazole ring, a pattern not present in the foundational 1969 Paget et al. study [2]. It is suitable for systematic medicinal chemistry campaigns aiming to map the steric and electronic tolerance of the benzothiazole binding pocket in antiviral or immunosuppressive target assays. Procurement is appropriate for exploratory screening where structural novelty is valued over prior biological validation.

Physicochemical Benchmarking Against Frentizole-Class Compounds

With a molecular weight of 331.8 g/mol and increased predicted lipophilicity vs. frentizole [3], this analog can serve as a comparator in physicochemical profiling studies investigating the impact of benzothiazole dimethylation on solubility, permeability, and metabolic stability. Use in parallel artificial membrane permeability assays (PAMPA) or metabolic stability microsomal assays alongside frentizole would clarify the structure-property consequences of the 4,6-dimethyl substitution.

Negative Control or Inactive Analog for Assay Validation

Because the biological activity of this specific compound is uncharacterized in public literature, it may be suitable as a structurally matched negative control for assays where a closely related but putatively inactive benzothiazolyl urea is required. Researchers must first confirm lack of activity in the assay of interest; procurement should be accompanied by internal validation.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.